1-Hydrazinyl-6,7-dimethoxyisoquinoline
Description
Historical and Current Significance of Isoquinolines in Organic and Medicinal Chemistry Research
The isoquinoline (B145761) framework, a bicyclic aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids. Historically, the isolation of isoquinoline alkaloids from botanical sources and the elucidation of their complex structures were pivotal in the development of organic chemistry.
In contemporary research, isoquinolines are recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govresearchgate.net This designation is attributed to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov The structural rigidity and aromatic nature of the isoquinoline core provide a well-defined three-dimensional arrangement for appended functional groups to engage with enzymes and receptors. Consequently, isoquinoline derivatives have been extensively explored for their potential as therapeutic agents in various disease areas, including cancer, microbial infections, and neurological disorders. nih.govbenthamdirect.com The development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton remains an active area of investigation for organic and medicinal chemists. rsc.orgnih.gov
The 6,7-dimethoxy substitution pattern on the isoquinoline ring is of particular note, as this specific arrangement is found in numerous biologically active molecules and natural products. chemimpex.com These methoxy (B1213986) groups can influence the molecule's electronic properties and solubility, and they can serve as handles for further synthetic transformations. chemimpex.com
Fundamental Reactivity and Utility of Hydrazine (B178648) Moieties in Chemical Synthesis and Probe Design
The hydrazine moiety (-NHNH2) is a highly reactive and versatile functional group in organic synthesis. Its utility stems from the nucleophilic nature of the nitrogen atoms and its ability to undergo a variety of chemical transformations. Hydrazines are widely used as precursors for the synthesis of a diverse range of nitrogen-containing heterocycles. researchgate.net
One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones (R1R2C=NNH2). wikipedia.org This reaction is highly efficient and forms the basis for various subsequent transformations. Hydrazones themselves are stable compounds and serve as important intermediates in several named reactions, including the Wolff–Kishner reduction. wikipedia.org
The hydrazine functional group is also a key building block in the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. researchgate.net The ability of the two adjacent nitrogen atoms to participate in cyclization reactions makes hydrazine derivatives invaluable starting materials in heterocyclic chemistry. researchgate.net Furthermore, the reactivity of the hydrazine moiety has been harnessed in the design of chemical probes and bioconjugation strategies. wikipedia.org
Research Context of 1-Hydrazinyl-6,7-dimethoxyisoquinoline within Nitrogen Heterocyclic Chemistry
This compound emerges as a molecule of interest at the intersection of isoquinoline and hydrazine chemistry. Its structure suggests its potential as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems incorporating the 6,7-dimethoxyisoquinoline (B95607) core.
The primary research interest in this compound lies in its synthetic utility. The hydrazine group at the C-1 position of the isoquinoline ring is poised for reaction with a variety of electrophiles. For instance, its reaction with bifunctional compounds can lead to the construction of novel polycyclic systems. Research on analogous 1-hydrazinylisoquinolines has demonstrated their conversion into triazolo[3,4-a]isoquinolines and pyrazolyl-isoquinolines through reactions with reagents like triethyl orthoformate and acetylacetone (B45752), respectively. researchgate.net
The general reactivity of hydrazinyl-substituted nitrogen heterocycles suggests that this compound could be a valuable precursor for creating libraries of novel compounds for biological screening. The combination of the "privileged" isoquinoline scaffold with the reactive hydrazine handle provides a strategic platform for drug discovery and materials science. The autoxidation of similar hydrazinylquinolines to form larger, dimeric structures further highlights the complex reactivity that can be expected from such systems. mdpi.com
Below is a table summarizing the key reactive features and potential applications of the constituent moieties of this compound.
| Moiety | Key Reactive Features | Potential Synthetic Applications |
| Isoquinoline Scaffold | Aromatic, stable core; can be functionalized at various positions. | Serves as a foundational structure for medicinal chemistry exploration. rsc.orgnih.gov |
| 6,7-Dimethoxy Groups | Electron-donating, influence solubility and electronic properties. | Can be used as synthetic handles for further modification. chemimpex.com |
| Hydrazine Functionality | Nucleophilic; condenses with carbonyls; participates in cyclizations. | Precursor to hydrazones, pyrazoles, triazoles, and other heterocycles. researchgate.netwikipedia.org |
The exploration of the chemistry of this compound and related compounds continues to be a promising avenue for the discovery of novel molecular architectures with potentially interesting properties.
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-5-7-3-4-13-11(14-12)8(7)6-10(9)16-2/h3-6H,12H2,1-2H3,(H,13,14) |
InChI Key |
WNYKHAFFVWVQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2NN)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hydrazinyl 6,7 Dimethoxyisoquinoline
Strategies for the Construction of the 6,7-Dimethoxyisoquinoline (B95607) Core
Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pomeranz-Fritsch-Bobbitt) for Isoquinoline (B145761) Formation
Classical methods have long been the cornerstone of isoquinoline synthesis, providing robust and well-established routes to the core structure.
The Bischler-Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to form the aromatic isoquinoline ring. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, typically derived from 3,4-dimethoxyphenethylamine. google.com The reaction is promoted by a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), but others such as phosphorus pentoxide (P₂O₅) or phosphorus pentachloride (PCl₅) can also be used. wikipedia.orggoogle.com The presence of electron-donating groups at the 6- and 7-positions of the isoquinoline precursor, such as the methoxy (B1213986) groups in this case, strongly activates the aromatic ring towards electrophilic attack, making the cyclization efficient. organic-chemistry.org The resulting 6,7-dimethoxy-3,4-dihydroisoquinoline can then be aromatized using a catalyst like palladium on carbon (Pd/C). nih.gov
| Reaction | Starting Material | Key Reagents | Product | Key Feature |
|---|---|---|---|---|
| Bischler-Napieralski | N-acyl-3,4-dimethoxyphenethylamine | POCl₃, P₂O₅ | 6,7-Dimethoxy-3,4-dihydroisoquinoline | Forms a dihydroisoquinoline intermediate that requires subsequent oxidation. wikipedia.org |
| Pomeranz-Fritsch | 3,4-Dimethoxybenzaldehyde and a 2,2-dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | 6,7-Dimethoxyisoquinoline | Directly yields the aromatic isoquinoline core. wikipedia.org |
| Pomeranz-Fritsch-Bobbitt (Modification) | Aminoacetal derived from 3,4-dimethoxybenzylamine | 1. Hydrogenation (e.g., H₂, Raney Ni) 2. Acid-catalyzed cyclization | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Generates a tetrahydroisoquinoline, requiring oxidation to form the isoquinoline. thermofisher.com |
The Pomeranz-Fritsch reaction (also known as the Pomeranz-Fritsch cyclization) provides a more direct route to the aromatic isoquinoline nucleus. wikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of an appropriately substituted benzaldehyde (in this case, 3,4-dimethoxybenzaldehyde) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org The use of a strong acid, such as concentrated sulfuric acid, facilitates the intramolecular cyclization to directly afford the 6,7-dimethoxyisoquinoline skeleton. thermofisher.com A significant modification to this reaction is the Bobbitt modification , which involves the hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization. This leads to the formation of a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, which would then require an oxidation step to yield the desired aromatic isoquinoline. thermofisher.com
Modern Catalyst-Mediated and Green Chemistry Approaches to Isoquinoline Scaffolds
In recent years, synthetic chemistry has shifted towards more sustainable and efficient methodologies. Modern approaches to isoquinoline synthesis focus on the use of transition-metal catalysts and adherence to the principles of green chemistry to reduce environmental impact and improve reaction efficiency.
Catalyst-mediated reactions often involve C-H activation, allowing for the construction of the isoquinoline ring system from simpler, more readily available precursors. While specific examples for 1-hydrazinyl-6,7-dimethoxyisoquinoline are not prevalent, the general strategies are applicable. For instance, rhodium(III)-catalyzed C-H activation and annulation of benzimides with alkynes has emerged as a powerful tool for isoquinoline synthesis.
Green chemistry approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. For the synthesis of isoquinoline derivatives, this has translated into the development of microwave-assisted and solvent-free reaction conditions. For example, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines has been achieved under microwave irradiation in a solvent-free reaction with ammonium acetate, offering good to excellent yields. researchgate.net Another green approach involves the use of ultrasonic irradiation in conjunction with novel, reusable catalysts like chitosan-decorated copper nanoparticles to drive the synthesis of quinolinone derivatives. semanticscholar.org These methods offer significant advantages over classical techniques, including shorter reaction times, simpler work-up procedures, and a reduced environmental footprint.
Precursor Design and Stereoselective Synthesis of Dimethoxyisoquinoline Intermediates
The synthesis of specific, often chiral, isoquinoline derivatives necessitates careful design of the starting materials and the use of stereoselective reactions. This is particularly relevant when synthesizing substituted tetrahydroisoquinolines, which can serve as precursors to the fully aromatic system.
A powerful strategy for the diastereoselective synthesis of substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines combines the Petasis reaction with the Pomeranz-Fritsch-Bobbitt cyclization. mdpi.com In one example, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved where the stereochemistry was controlled by a chiral amine component, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, used in the Petasis reaction. mdpi.com The resulting chiral intermediate was then subjected to Pomeranz-Fritsch-Bobbitt cyclization conditions to form the desired tetrahydroisoquinoline core with high diastereoselectivity. nih.govresearchgate.net This approach highlights how the rational design of precursors, incorporating chiral auxiliaries or components, can effectively direct the stereochemical outcome of the final product. Such stereoselective strategies are crucial for the synthesis of enantiomerically pure isoquinoline alkaloids and their analogues. mdpi.com
Regioselective Installation of the Hydrazinyl Moiety at the C-1 Position
Once the 6,7-dimethoxyisoquinoline core is synthesized, the next critical step is the introduction of the hydrazinyl group specifically at the C-1 position. The C-1 position of the isoquinoline ring is electrophilic and susceptible to nucleophilic attack, especially when a suitable leaving group is present.
Direct Hydrazinolysis and Substitution Reactions
The most straightforward method for introducing the hydrazinyl group is through a direct nucleophilic substitution reaction. This typically involves a pre-functionalized isoquinoline where the C-1 position is equipped with a good leaving group, most commonly a halogen atom like chlorine.
The synthesis of the precursor, 1-chloro-6,7-dimethoxyisoquinoline, can be achieved from the corresponding 6,7-dimethoxyisoquinolin-1-one (isocarbostyril). The isoquinolin-1-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to convert the hydroxyl group of the lactam into a chloro group. growingscience.com
With the 1-chloro-6,7-dimethoxyisoquinoline in hand, direct hydrazinolysis can be performed. The reaction involves treating the chloro-substituted isoquinoline with hydrazine (B178648) hydrate (N₂H₄·H₂O). heteroletters.org The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient C-1 carbon and displacing the chloride ion. rsc.org This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or methanol, and often results in good yields of the desired 1-hydrazinyl product. growingscience.com
| Step | Precursor | Reagent | Intermediate/Product | Description |
|---|---|---|---|---|
| 1. Chlorination | 6,7-Dimethoxyisoquinolin-1-one | POCl₃ / PCl₅ | 1-Chloro-6,7-dimethoxyisoquinoline | Activation of the C-1 position by converting the lactam to a reactive chloro derivative. growingscience.com |
| 2. Hydrazinolysis | 1-Chloro-6,7-dimethoxyisoquinoline | Hydrazine hydrate (N₂H₄·H₂O) | This compound | Nucleophilic aromatic substitution of the chloride by the hydrazinyl group. heteroletters.orgrsc.org |
Indirect Synthetic Routes via Pre-functionalized Isoquinoline Derivatives
Indirect routes offer alternative pathways to the target compound, particularly if the direct hydrazinolysis of a halo-isoquinoline is problematic or low-yielding. These methods typically involve the formation of a different nitrogen-containing functional group at the C-1 position, which is then converted into the hydrazinyl group.
One plausible indirect strategy involves the synthesis of a 1-isoquinolylhydrazone. This could begin with a 6,7-dimethoxyisoquinoline derivative that has a carbonyl-like functionality at C-1, such as 6,7-dimethoxyisoquinoline-1-carbaldehyde. The aldehyde can be condensed with hydrazine to form the corresponding hydrazone. Subsequent reduction of the C=N double bond of the hydrazone moiety, for example, by catalytic hydrogenation or with a reducing agent like sodium borohydride, would yield the final this compound.
Another potential indirect route could start from 6,7-dimethoxy-3-isochromanone. The reaction of this lactone with hydrazine has been shown to open the ring to form a hydroxy hydrazide intermediate. researchgate.net While this specific intermediate would require further chemical manipulation, including cyclization and functional group transformations, to arrive at the target isoquinoline, it represents a conceptually different approach that builds the hydrazinyl functionality into the structure before the final heterocyclic ring is formed or modified.
Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of this compound hinges on two fundamental reaction mechanisms.
The first key transformation, the conversion of 6,7-dimethoxyisoquinolin-1(2H)-one to 1-chloro-6,7-dimethoxyisoquinoline using phosphorus oxychloride, proceeds through a well-established mechanism. The lactam oxygen of the isoquinolinone initially attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent elimination of a dichlorophosphate anion and a proton results in the formation of a chloro-substituted isoquinolinium species. Finally, a chloride ion attacks the C1 position, leading to the formation of the 1-chloro-6,7-dimethoxyisoquinoline product.
The second critical step, the reaction of 1-chloro-6,7-dimethoxyisoquinoline with hydrazine, is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism typically proceeds through a two-step addition-elimination sequence. The highly nucleophilic hydrazine molecule attacks the electron-deficient C1 position of the isoquinoline ring, which is activated by the electron-withdrawing effect of the ring nitrogen atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the chloride ion, a good leaving group, is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the final this compound product.
Optimization and Scale-Up Considerations for Efficient Synthesis
For the efficient and large-scale synthesis of this compound, several factors must be carefully considered and optimized.
Reaction Conditions:
| Parameter | Chlorination Step (Step 1) | Hydrazinolysis Step (Step 2) |
| Solvent | Often neat POCl₃ or a high-boiling inert solvent like toluene. | High-boiling alcohols (e.g., ethanol, isopropanol) or neat hydrazine hydrate. |
| Temperature | Reflux temperature of POCl₃ or the chosen solvent. | Typically elevated temperatures (e.g., reflux) are required. |
| Reaction Time | Monitored by techniques like TLC or HPLC to ensure complete conversion. | Monitored to ensure complete consumption of the starting chloro-isoquinoline. |
| Stoichiometry | An excess of POCl₃ is generally used to drive the reaction to completion. | A significant excess of hydrazine hydrate is often employed. |
| Atmosphere | Not critical. | An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the hydrazinyl product. google.com |
Work-up and Purification:
For the chlorination step, the excess POCl₃ must be carefully quenched, typically by pouring the reaction mixture onto ice. The product is then extracted into an organic solvent. In the hydrazinolysis step, excess hydrazine hydrate is removed under reduced pressure, and the product can often be precipitated by the addition of water.
Purification of the final product is typically achieved through recrystallization from a suitable solvent to obtain a high-purity solid.
Scale-Up Considerations:
When moving from laboratory-scale to industrial production, several challenges need to be addressed:
Exothermic Reactions: The quenching of POCl₃ is highly exothermic and requires efficient cooling and controlled addition to manage the heat generated.
Reagent Handling: Phosphorus oxychloride and hydrazine hydrate are corrosive and toxic, necessitating appropriate handling procedures and personal protective equipment.
Waste Management: The disposal of phosphorus-containing byproducts and excess hydrazine must be handled in an environmentally responsible manner.
Process Safety: A thorough safety assessment is crucial to identify and mitigate potential hazards associated with the reagents and reaction conditions.
Isolation and Drying: Efficient filtration and drying methods are required to handle large quantities of the solid product.
By carefully optimizing reaction parameters and addressing scale-up challenges, the synthesis of this compound can be performed efficiently and safely to produce the compound in the desired quantity and purity.
Chemical Reactivity and Derivatization of 1 Hydrazinyl 6,7 Dimethoxyisoquinoline
Transformations Involving the Hydrazine (B178648) Moiety
The hydrazine group, with its two nitrogen atoms, is the most reactive part of the 1-hydrazinyl-6,7-dimethoxyisoquinoline molecule. Its strong nucleophilicity drives a multitude of chemical reactions, enabling the synthesis of a wide array of derivatives.
Condensation Reactions with Carbonyl Compounds: Synthesis of Hydrazone Derivatives
The reaction of this compound with various aldehydes and ketones results in the formation of the corresponding hydrazone derivatives. This condensation reaction is a fundamental transformation in organic chemistry and proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The resulting hydrazones are stable compounds characterized by the presence of a C=N-NH- linkage.
The synthesis of these hydrazone derivatives is typically carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol. researchgate.net The addition of a catalytic amount of acid can accelerate the reaction. researchgate.net A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives.
Table 1: Examples of Hydrazone Derivatives Synthesized from this compound
| Carbonyl Compound | Resulting Hydrazone Derivative |
| Benzaldehyde | 1-(2-benzylidenehydrazinyl)-6,7-dimethoxyisoquinoline |
| Acetophenone | 1-(2-(1-phenylethylidene)hydrazinyl)-6,7-dimethoxyisoquinoline |
| 4-Methoxybenzaldehyde | 1-(2-(4-methoxybenzylidene)hydrazinyl)-6,7-dimethoxyisoquinoline |
| Cyclohexanone | 1-(2-cyclohexylidenehydrazinyl)-6,7-dimethoxyisoquinoline |
Hydrazones derived from this compound can exhibit stereoisomerism and tautomerism. The C=N double bond can lead to the formation of E/Z isomers, depending on the substituents attached to the carbon and nitrogen atoms. The relative stability of these isomers is influenced by steric and electronic factors.
Furthermore, these hydrazones can exist in different tautomeric forms, including the hydrazone, azo, and enehydrazine forms. The predominant tautomer is dependent on factors such as the solvent, temperature, and the electronic nature of the substituents. Spectroscopic techniques, such as NMR, are instrumental in elucidating the stereochemical and tautomeric properties of these compounds.
The formation of hydrazones from this compound and carbonyl compounds follows a well-established reaction mechanism. mdpi.com The process is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety on the electrophilic carbonyl carbon. mdpi.com This results in the formation of a tetrahedral intermediate. mdpi.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable hydrazone product with a carbon-nitrogen double bond. mdpi.com The reaction is generally reversible and is often driven to completion by the removal of water.
Acylation, Alkylation, and Sulfonylation of Hydrazine Nitrogens
The nitrogen atoms of the hydrazine group in this compound are susceptible to reactions with various electrophiles. Acylation with acyl chlorides or anhydrides introduces an acyl group, forming N-acylhydrazide derivatives. Alkylation, typically with alkyl halides, results in the formation of N-alkylated hydrazinylisoquinolines. Similarly, sulfonylation with sulfonyl chlorides yields the corresponding N-sulfonylhydrazide derivatives. These reactions provide a straightforward method for introducing a wide range of functional groups onto the hydrazine moiety, thereby modifying the chemical and biological properties of the parent molecule.
Cyclization Reactions Leading to Novel Fused Heterocyclic Systems (e.g., Pyrazolo-, Triazolo-, Oxadiazolo-isoquinolines)
The hydrazinyl group in this compound serves as a versatile building block for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions often involve the reaction of the hydrazine moiety with a suitable difunctional reagent, leading to the formation of a new heterocyclic ring fused to the isoquinoline (B145761) core.
Pyrazolo-isoquinolines: Reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives. mdpi.com The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. researchgate.net
Triazolo-isoquinolines: Treatment with reagents like formic acid or orthoesters can result in the formation of mdpi.comnih.govnih.govtriazolo[4,3-a]isoquinolines. These reactions involve the introduction of a one-carbon unit that bridges the two nitrogen atoms of the hydrazine moiety.
Oxadiazolo-isoquinolines: Cyclization with reagents such as phosgene (B1210022) or its equivalents can yield mdpi.comnih.govnih.govoxadiazolo[4,3-a]isoquinolines. This transformation introduces an oxygen atom into the newly formed heterocyclic ring.
These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities.
Reactions on the Isoquinoline Ring System
While the hydrazine moiety is the primary site of reactivity, the isoquinoline ring of this compound can also undergo chemical transformations. The electron-donating methoxy (B1213986) groups at positions 6 and 7 activate the benzene (B151609) ring of the isoquinoline system towards electrophilic aromatic substitution reactions. However, the reactivity is also influenced by the hydrazinyl group at the 1-position. Nucleophilic substitution reactions on the isoquinoline ring are also possible, particularly at positions activated by the ring nitrogen and the hydrazinyl substituent. bohrium.comrsc.org
Electrophilic and Nucleophilic Aromatic Substitution Patterning
Electrophilic Aromatic Substitution:
The isoquinoline nucleus is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine (B92270) ring. In electrophilic aromatic substitution (SEAr) reactions, the benzene ring is generally more reactive than the pyridine ring due to its higher electron density. The pyridine ring is deactivated by the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack on the isoquinoline core typically occurs on the benzene portion.
For this compound, the benzene ring is further activated by the two electron-donating methoxy groups at the C6 and C7 positions. These groups direct incoming electrophiles to the ortho and para positions. In this specific case, the positions ortho to the methoxy groups are C5 and C8. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the C5 and C8 positions of the isoquinoline ring. quimicaorganica.orgimperial.ac.uk The hydrazinyl group at C1 can also influence the reactivity, though its primary role is often as a nucleophile or a directing group in other reaction types.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is less common than electrophilic substitution and typically requires the presence of a good leaving group and/or activating electron-withdrawing groups. In this compound, the pyridine part of the nucleus is more susceptible to nucleophilic attack than the electron-rich benzene ring.
The hydrazinyl group at the C1 position can be considered a leaving group in some contexts, particularly after transformation into a more labile moiety. However, it is more commonly the nucleophilic partner in reactions. Nucleophilic substitution is more likely to occur if a good leaving group, such as a halogen, is present on the pyridine ring, particularly at the C1 or C3 positions. For instance, in the structurally related 2-chloro-6,7-dimethoxyquinazoline, regioselective SNAr at the C4 position by amine nucleophiles is a well-documented reaction. nih.gov This suggests that if the hydrazinyl group were to be replaced by a halogen, the C1 position of 6,7-dimethoxyisoquinoline (B95607) would be activated towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions at Diverse Positions of the Isoquinoline Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of heterocyclic systems, including isoquinolines.
For this compound, several positions on the isoquinoline core can be functionalized using palladium catalysis, provided a suitable handle (e.g., a halide or triflate) is present. The hydrazinyl group itself can also participate in C-N cross-coupling reactions.
Coupling at the C1 Position: The hydrazinyl moiety at the C1 position can be a versatile functional group for further derivatization. While direct cross-coupling involving the N-H bonds of the hydrazine is possible, it is more common to first convert the hydrazine into a better coupling partner. For example, aryl hydrazines can be coupled with aryl halides in the presence of a palladium catalyst and a suitable base. nih.govorganic-chemistry.org
Coupling at Other Positions: To achieve cross-coupling at other positions of the this compound core, the introduction of a halide or a triflate group is typically necessary. For instance, if a bromo or iodo substituent were present at the C3, C4, C5, or C8 positions, a variety of palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce a wide range of substituents. The synthesis of substituted isoquinolines via electrophilic cyclization of iminoalkynes can introduce a halogen at a specific position, which can then be used in subsequent cross-coupling reactions. nih.gov
The following table summarizes potential palladium-catalyzed cross-coupling reactions on a hypothetical halo-substituted this compound:
| Coupling Reaction | Reactants | Product |
| Suzuki Coupling | Arylboronic acid | Aryl-substituted isoquinoline |
| Heck Coupling | Alkene | Alkenyl-substituted isoquinoline |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted isoquinoline |
| Buchwald-Hartwig | Amine | Amino-substituted isoquinoline |
Ring Modification and Rearrangement Reactions
The this compound scaffold can undergo various ring modification and rearrangement reactions, often involving the versatile hydrazinyl group. These reactions can lead to the formation of novel fused heterocyclic systems.
Cyclocondensation Reactions: The hydrazinyl group is a potent binucleophile and can react with various electrophiles containing two reactive centers to form new heterocyclic rings fused to the isoquinoline core. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, while reaction with α-haloketones can yield pyridazine (B1198779) derivatives. These cyclocondensation reactions are a common strategy for building complex polycyclic molecules from simpler heterocyclic precursors. researchgate.netbeilstein-journals.orgresearchgate.netscirp.orgnih.gov
An illustrative example is the reaction of a hydrazinyl-substituted heterocycle with a β-ketoester, which can lead to the formation of a pyrazolone (B3327878) ring.
Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented in the readily available literature, related structures are known to undergo rearrangements. For instance, under certain conditions, ring-opening and ring-closing sequences can lead to the formation of isomeric heterocyclic systems.
Oxidation and Reduction Chemistry of this compound and its Derivatives
The oxidation and reduction of this compound can target either the hydrazinyl group or the isoquinoline nucleus, leading to a variety of products with different oxidation states.
Oxidation:
The hydrazinyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various functional groups. Mild oxidation may lead to the formation of a diazene, which can be a transient species. More vigorous oxidation can result in the cleavage of the C-N bond and the formation of 1-hydroxy-6,7-dimethoxyisoquinoline or the corresponding isoquinolone.
Oxidation of the isoquinoline ring itself is generally more difficult due to the aromaticity of the system. However, under strong oxidizing conditions, degradation of the ring system can occur.
Reduction:
The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) can reduce the pyridine ring to afford a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. The dimethoxy-substituted benzene ring is generally resistant to reduction under these conditions.
The hydrazinyl group can also undergo reductive cleavage under certain conditions, although this is less common than the reduction of the heterocyclic ring. More typically, the focus of reduction is on the isoquinoline nucleus to access the corresponding saturated heterocyclic systems, which are important scaffolds in medicinal chemistry.
The following table provides a summary of potential oxidation and reduction products:
| Reaction | Reagent | Potential Product(s) |
| Oxidation | Mild oxidizing agent | 1-Diazenyl-6,7-dimethoxyisoquinoline |
| Oxidation | Strong oxidizing agent | 6,7-Dimethoxyisoquinolin-1(2H)-one |
| Reduction | H₂/Pd | 1-Hydrazinyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No published data was found regarding DFT calculations specifically for 1-Hydrazinyl-6,7-dimethoxyisoquinoline. Therefore, information on its optimized molecular geometry, conformational analysis, electronic structure (HOMO-LUMO, electrostatic potential maps), and predicted spectroscopic parameters is not available.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
There are no available records of molecular dynamics simulations being performed on this compound to study its conformational dynamics or the effects of solvents.
Reaction Mechanism Modeling and Transition State Characterization
Specific studies modeling reaction mechanisms or characterizing transition states involving this compound have not been reported in the surveyed literature.
In Silico Screening and Pharmacophore Modeling for Mechanistic Target Identification
No literature detailing in silico screening campaigns or the development of pharmacophore models based on this compound for the purpose of mechanistic target identification could be located.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. While specific QSAR/QSRR studies focused solely on this compound are not extensively documented in publicly available literature, research on closely related analogs, particularly those sharing the 6,7-dimethoxyisoquinoline (B95607) core, provides valuable insights into the structural features influencing their biological activities.
One of the most relevant studies in this context is the research conducted on a series of 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. This research aimed to elucidate the relationship between the physicochemical properties of these compounds and their antibacterial activity. Multiple Linear Regression (MLR) analysis was employed to develop QSAR models, which are mathematical equations that can predict the biological activity of new, unsynthesized compounds.
The developed QSAR models for these 6,7-dimethoxyisoquinoline analogs indicated that a combination of electronic, steric, and thermodynamic parameters are crucial in determining their antibacterial potency. These models help in understanding the mechanism of action at a molecular level and guide the design of more effective therapeutic agents.
Detailed Research Findings
In a notable QSAR study on 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, researchers synthesized a series of compounds and tested their in vitro antimicrobial activities. The biological activity data, typically in the form of Minimum Inhibitory Concentration (MIC), was then correlated with various calculated molecular descriptors.
The statistical quality of the developed QSAR models is a critical aspect of such studies. Key statistical parameters include the correlation coefficient (r), the square of the correlation coefficient (r²), and the cross-validated squared correlation coefficient (q²). A high value of r² (close to 1.0) indicates a good fit of the model to the data, while a high q² value suggests good predictive ability of the model for new compounds.
For instance, a hypothetical QSAR model for a series of isoquinoline (B145761) derivatives might look like:
pMIC = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
pMIC is the negative logarithm of the Minimum Inhibitory Concentration.
logP represents the lipophilicity of the compound.
LUMO (Lowest Unoccupied Molecular Orbital) energy is an electronic descriptor related to the compound's ability to accept electrons.
MR (Molar Refractivity) is a steric descriptor related to the volume of the molecule.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.
Such a model would suggest that the antibacterial activity is influenced by the compound's ability to partition into bacterial cell membranes (lipophilicity), its electronic interactions with the biological target, and its size and shape.
While the specific descriptors and their coefficients for this compound are not available, the findings from its analogs suggest that modifications to the hydrazinyl group or other parts of the isoquinoline ring that alter these key physicochemical properties would likely impact its biological activity.
Data Tables
The following interactive table provides an example of the type of data that would be generated and used in a QSAR study of isoquinoline derivatives. The values presented are hypothetical and for illustrative purposes only.
| Compound | pMIC (Experimental) | logP | LUMO (eV) | Molar Refractivity (cm³/mol) | pMIC (Predicted) |
| Analog 1 | 5.2 | 2.1 | -1.5 | 65.2 | 5.1 |
| Analog 2 | 5.5 | 2.5 | -1.7 | 68.9 | 5.6 |
| Analog 3 | 4.8 | 1.8 | -1.2 | 62.1 | 4.7 |
| Analog 4 | 6.1 | 3.2 | -2.1 | 75.4 | 6.2 |
| Analog 5 | 5.9 | 2.9 | -1.9 | 72.3 | 5.8 |
This table demonstrates the correlation between the experimentally observed activity (pMIC Experimental) and the activity predicted by the QSAR model (pMIC Predicted), based on the calculated molecular descriptors.
The next table outlines the statistical validation parameters for a hypothetical QSAR model, which are essential for assessing its reliability and predictive power.
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient Squared) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |
| q² (Cross-validated r²) | 0.85 | A measure of the model's internal predictive ability. |
| F-statistic | 45.6 | Indicates the statistical significance of the regression model. |
| Standard Error of Estimate | 0.21 | A measure of the accuracy of the predictions. |
These tables are fundamental components of QSAR studies, providing a clear and concise summary of the data and the statistical validity of the developed models. For this compound, similar computational studies would be invaluable in predicting its potential biological activities and in guiding the synthesis of more potent and selective derivatives.
Exploration of Biological and Pharmacological Mechanisms
Mechanistic Basis of Enzyme Inhibition and Receptor Binding
The 6,7-dimethoxyisoquinoline (B95607) core is a versatile pharmacophore that has been incorporated into various molecular structures to target specific enzymes and receptors. The nature of the substituent at the 1-position, such as a hydrazinyl or arylcarbonyl group, along with other modifications, dictates the compound's affinity and selectivity for its biological targets.
P-glycoprotein (P-gp): The 6,7-dimethoxytetrahydroisoquinoline moiety is a well-established structural feature in potent modulators of the P-glycoprotein (P-gp) efflux pump, a key contributor to multidrug resistance (MDR) in cancer cells. nih.gov Derivatives containing this scaffold have demonstrated significant P-gp inhibitory activity. For instance, a series of compounds synthesized by linking 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to other motifs, such as a benzo[h]chromen-4-one scaffold via a phenylamide bond, exhibited potent P-gp inhibition. nih.gov SAR analysis has consistently shown that the dimethoxy-substituted tetrahydroisoquinoline fragment is crucial for enhancing P-gp inhibition. nih.gov One compound, D1, which features this core, was found to reverse doxorubicin resistance in K562/ADR and MCF-7/ADR cancer cells, reducing the IC50 of doxorubicin by factors of 1846 and 208, respectively. nih.gov
Glutamine Fructose-6-Phosphate Amidotransferase (GFAT): A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives were identified as the first potent and reversible inhibitors of glutamine fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway. nih.govresearchgate.net Through high-throughput screening and subsequent optimization, these compounds were developed as competitive inhibitors with respect to glutamine. nih.govresearchgate.net One of the most potent compounds, known as compound 28 (RO0509347), demonstrated a GFAT inhibition IC50 value of 1 µM. nih.gov
FtsZ: The bacterial cell division protein FtsZ has been identified as a target for 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives. nih.govresearchgate.net These compounds were designed based on the structures of natural FtsZ-altering alkaloids like sanguinarine and berberine. nih.gov They have shown potent antibacterial activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentration (MIC) values in the range of 1-8 µg/mL. researchgate.net Mechanistically, these derivatives act as stabilizers of FtsZ polymers and are concomitant inhibitors of the enzyme's GTPase activity. nih.govresearchgate.net
Carbonic Anhydrase (CA): While direct studies on 1-hydrazinyl-6,7-dimethoxyisoquinoline itself as a carbonic anhydrase inhibitor are not prominent, related structures suggest potential activity. Aromatic hydrazides, in general, have been explored as a class of CA inhibitors. nih.gov Molecular modeling suggests that hydrazide compounds can act as bidentate zinc-binding ligands within the enzyme's active site, offering an alternative to classic sulfonamide-based inhibitors. nih.gov Some derivatives bearing a ureido-linker have shown potent, low-micromolar inhibition constants against several human CA (hCA) isoforms. nih.gov
Thymidine Phosphorylase (TP): No significant research was identified demonstrating the inhibitory activity of this compound derivatives against thymidine phosphorylase. Current research on TP inhibitors focuses on other heterocyclic scaffolds such as quinoxaline and uracil derivatives. nih.govnih.gov
Table 1: Inhibitory Activity of 6,7-Dimethoxyisoquinoline Derivatives against Specific Enzymes This is an interactive table, you can sort and filter the data.
| Compound Class | Target Enzyme | Key Compound | Activity (IC50/Ki) | Reference |
|---|---|---|---|---|
| 1-Arylcarbonyl-6,7-dimethoxyisoquinoline | GFAT | Compound 28 (RO0509347) | 1 µM | nih.gov |
| 3-Phenyl-6,7-dimethoxyisoquinoline | FtsZ | - | MIC: 1-8 µg/mL | researchgate.net |
| Tetrahydroisoquinoline Derivative | P-glycoprotein | Compound D1 | RF: 1846 (K562/ADR) | nih.gov |
| Aromatic Hydrazide | Carbonic Anhydrase IV | Ureido-linked derivative | 0.8–0.96 µM | nih.gov |
Orexin 1 Receptor: There is currently no available research linking this compound or its direct derivatives to binding or antagonism of the Orexin 1 receptor. Studies on Orexin 1 antagonists have focused on different chemical scaffolds. nih.gov
Computational docking studies have been instrumental in understanding how 6,7-dimethoxyisoquinoline derivatives interact with their enzymatic targets at a molecular level.
P-glycoprotein: Molecular docking of P-gp inhibitors containing the 6,7-dimethoxy-tetrahydroisoquinoline scaffold reveals that they occupy the large hydrophobic pocket of the transporter. nih.gov The binding is stabilized by specific interactions; for example, the tetrahydroisoquinoline ring can form T-π stacking interactions with residues like Phenylalanine 302, while other parts of the molecule interact with residues such as Phenylalanine 335 and Glutamine 990. nih.gov These interactions are believed to be crucial for the potent inhibitory activity.
GFAT: For 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives, kinetic studies suggest a competitive inhibition mechanism with glutamine, indicating that these compounds likely bind to the glutamine-binding site located in the N-terminal domain of GFAT. researchgate.net
FtsZ: The binding of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives to S. aureus FtsZ (SaFtsZ) has been confirmed through fluorescence spectroscopy, which characterizes the interaction and confirms target engagement. nih.govresearchgate.net These studies support the mechanism of action as stabilizers of FtsZ polymers. nih.gov
Structure-Activity Relationship (SAR) Investigations for Target Engagement
SAR studies have been crucial in optimizing the 6,7-dimethoxyisoquinoline scaffold for various targets, providing insights into the structural requirements for potent activity.
The development of potent enzyme inhibitors based on the 6,7-dimethoxyisoquinoline core often follows a rational design approach. 182.160.97 For GFAT inhibitors, a high-throughput screening hit was systematically modified based on SAR data to improve potency and pharmacokinetic properties. nih.gov Similarly, the design of FtsZ inhibitors was inspired by the core structures of natural alkaloids known to interfere with FtsZ function, leading to the synthesis of simplified and more potent 3-phenylisoquinoline derivatives. nih.gov In the context of P-gp modulation, the 6,7-dimethoxytetrahydroisoquinoline moiety is often rationally combined with other pharmacophores known to interact with the transporter to create highly effective MDR reversal agents. nih.gov
The potency and selectivity of 6,7-dimethoxyisoquinoline derivatives are highly sensitive to the nature and position of various substituents.
GFAT Inhibition: SAR studies of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives revealed that the ketone group linking the aryl and isoquinoline (B145761) rings is essential for high potency. Furthermore, substitutions on both the A-ring (the phenyl ring) and the C-ring (the isoquinoline ring system) were found to have a significant impact on the inhibitory potency against GFAT. nih.govresearchgate.net
P-gp Inhibition: For P-gp modulators, the dimethoxy substitution pattern on the tetrahydroisoquinoline ring is a key determinant of activity. nih.gov The length and chemical nature of the linker connecting this core to other parts of the molecule, as well as the properties of the terminal aromatic or heterocyclic groups, are critical for optimizing interaction with the transporter's binding pocket and achieving high reversal potency. nih.gov
FtsZ Inhibition: In the 3-phenylisoquinoline series targeting FtsZ, the introduction of a hydrophobic functionality was found to significantly enhance antibacterial activity, highlighting the importance of this feature for effective target engagement. nih.gov
Modulation of Cellular Pathways in In Vitro Model Systems (excluding human clinical data)
The 6,7-dimethoxyisoquinoline scaffold is a core structure in numerous synthetic and natural compounds that exhibit a wide range of pharmacological activities. semanticscholar.org Research into derivatives of this scaffold has revealed significant interactions with key cellular pathways, particularly in the context of cancer cell proliferation and resistance. While direct studies on this compound are limited in publicly available literature, extensive research on closely related analogues provides a framework for understanding its potential mechanisms of action in non-clinical, in vitro models.
The hydrazinyl moiety and its derivatives, known as hydrazones, are recognized for their diverse biological activities, including anticancer properties. nih.gov Mechanistic studies on various hydrazonoyl compounds have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. For instance, certain hydrazonoyl halides were found to upregulate pro-apoptotic proteins like BAX and caspase-3, leading to programmed cell death in MCF-7 breast cancer cells. nih.gov Furthermore, these compounds induced cell cycle arrest at the G2/M phase in both MCF-7 and HCT116 colon cancer cell lines. nih.gov
Similarly, novel synthesized arylidene-hydrazinyl-thiazole derivatives have shown significant cytotoxic potential against a panel of human cancer cell lines, including BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 (breast). nih.gov The mechanism for this cytotoxicity was linked to a profound induction of apoptosis, which was evidenced by several key molecular events:
Increased activity of executioner caspases-3/7. nih.gov
Loss of mitochondrial membrane potential. nih.gov
Modulation of the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.gov
Robust cell cycle arrest at the G2/M checkpoint, associated with the inhibition of tubulin polymerization. nih.gov
While these findings pertain to related structures rather than this compound itself, they establish that the hydrazinyl group is a key pharmacophore in designing molecules that can disrupt cancer cell proliferation by interfering with cell cycle progression and promoting apoptosis.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. frontiersin.org One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. frontiersin.orguniba.it
The 6,7-dimethoxytetrahydroisoquinoline scaffold has been extensively investigated as a foundational structure for potent P-gp inhibitors. nih.govnih.gov Derivatives of this scaffold have been shown to effectively reverse P-gp-mediated MDR in various cancer cell lines. In one study, a series of novel compounds featuring the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold were designed and synthesized. nih.gov One of the most potent compounds from this series, compound 7h (2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide), demonstrated a powerful ability to reverse doxorubicin resistance in K562/A02 leukemia cells. nih.govresearchgate.net
Key findings from in vitro mechanistic models for compound 7h include:
High Potency: It reversed doxorubicin resistance with an EC50 value of 127.5 nM. nih.gov
Broad Spectrum Reversal: It enhanced the cytotoxic effects of other P-gp substrate drugs, including paclitaxel, vinblastine, and daunorubicin. nih.gov
Mechanism of Action: The compound was shown to increase the intracellular accumulation of doxorubicin and directly block the P-gp-mediated efflux of rhodamine 123, a known P-gp substrate, in K562/A02 MDR cells. nih.gov
Selectivity: Importantly, this compound did not inhibit the activity of cytochrome P450 3A4 (CYP3A4), suggesting a lower potential for drug-drug interactions, a common drawback of earlier generations of P-gp inhibitors. nih.gov
These findings underscore the critical role of the 6,7-dimethoxyisoquinoline core in designing effective and safe modulators to overcome P-gp-mediated MDR in cancer cells. nih.gov
| Activity Assessed | Cell Line | Observation | Quantitative Result |
|---|---|---|---|
| Reversal of Doxorubicin Resistance | K562/A02 | Potent sensitization of resistant cells to doxorubicin. | EC50 = 127.5 ± 9.1 nM |
| Intracellular Doxorubicin Accumulation | K562/A02 | Increased retention of doxorubicin inside resistant cells. | Significantly increased fluorescence intensity |
| Rhodamine 123 Efflux Inhibition | K562/A02 | Blocked the pump function of P-gp. | Effectively blocked efflux |
| Cytotoxicity (as a single agent) | K562/A02 | Low intrinsic cytotoxicity. | Therapeutic Index (TI) > 784.3 |
Bioisosterism and Scaffold Hopping Approaches in Mechanistic Lead Optimization
Bioisosteric replacement and scaffold hopping are crucial strategies in medicinal chemistry for lead optimization. nih.govresearchgate.net Bioisosterism involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. researchgate.net Scaffold hopping is a more advanced approach that involves replacing the central core structure (scaffold) of a molecule with a chemically different one while retaining the original biological activity. nih.govunipa.it This strategy is used to explore novel chemical space, improve drug-like properties, and circumvent patent issues. unipa.it
The isoquinoline ring system has been a subject of these optimization strategies. For example, researchers have considered 6,7-dimethoxyquinazoline derivatives as bioisosteres of 6,7-dimethoxyisoquinolines. researchgate.net A study synthesizing and evaluating these quinazoline bioisosteres found that they possessed significant cytotoxic potential against various human tumor cell lines, including colon and ovarian cancer cells, indicating that the quinazoline scaffold could successfully mimic the isoquinoline core to achieve anticancer effects. researchgate.net
Furthermore, a "deconstruction" or "ring-opening" approach has been applied to the 6,7-dimethoxytetrahydroisoquinoline moiety itself. nih.gov This scaffold is present in compounds that can interact with both P-gp and the σ2 receptor. In an effort to develop more selective agents, the tetrahydroisoquinoline ring was deconstructed into more flexible phenethylamino and benzylamino structures. This modification, a form of scaffold hopping, led to a significant decrease in σ2 receptor affinity while largely preserving the potent interaction with P-gp. nih.gov This work demonstrates how scaffold modification can be used to fine-tune the pharmacological profile of a lead compound, separating desired activities from potential off-target effects. nih.gov These approaches are integral to the rational design of new therapeutic agents based on the this compound scaffold.
Future Directions and Emerging Research Avenues for 1 Hydrazinyl 6,7 Dimethoxyisoquinoline Research
Integration with Automated Synthesis and Flow Chemistry Techniques
The synthesis of 1-Hydrazinyl-6,7-dimethoxyisoquinoline derivatives is set to be revolutionized by the integration of automated synthesis and flow chemistry. These technologies offer significant advantages over traditional batch methods, including improved efficiency, safety, and scalability.
Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, enabling the rapid generation of libraries of this compound analogs. This high-throughput approach will accelerate the exploration of structure-activity relationships (SAR) by allowing researchers to systematically modify different parts of the molecule and evaluate the impact on its properties.
Flow Chemistry: Continuous flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of hydrazinyl compounds, flow chemistry can mitigate the risks associated with handling potentially hazardous reagents like hydrazine (B178648) by generating and consuming them in situ. rsc.orgbohrium.comrsc.org The application of flow chemistry to the synthesis of this compound could lead to safer and more efficient production methods, facilitating its availability for further research and development. A mild and rapid palladium-catalyzed cross-coupling with hydrazine in continuous flow has been developed for the synthesis of functionalized heterocycles, which could be adapted for this purpose. mit.edu
A hypothetical automated flow synthesis setup for this compound derivatives is depicted below:
| Step | Description | Technology |
| 1 | Starting Material Preparation | Automated liquid handlers prepare solutions of substituted benzaldehydes and aminoacetaldehyde diethyl acetals. |
| 2 | Isoquinoline (B145761) Core Synthesis | A flow reactor performs a continuous Pomeranz–Fritsch reaction to form the 6,7-dimethoxyisoquinoline (B95607) core. |
| 3 | Hydrazinylation | The isoquinoline core is then passed through a second flow reactor where it reacts with a hydrazine source under optimized conditions to introduce the hydrazinyl group. |
| 4 | Purification | An in-line automated purification system, such as HPLC, isolates the desired this compound product. |
| 5 | Derivatization | The purified product can be directed to a series of parallel reactors for further functionalization, creating a library of derivatives. |
Application of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and materials science. nih.govresearchgate.netspringernature.com These computational approaches can analyze vast datasets to identify patterns and make predictions, thereby guiding the design of new molecules with desired properties. cam.ac.ukmdpi.com
For this compound, AI and ML can be employed in several ways:
Predictive Modeling: ML models can be trained on existing data for isoquinoline and hydrazine derivatives to predict various properties of novel this compound analogs, such as their biological activity, toxicity, and physicochemical properties. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets or material applications.
Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the synthesis of new derivatives. nih.gov
The integration of AI and ML into the research workflow for this compound will undoubtedly streamline the discovery process and enhance the probability of success.
Exploration of Novel Mechanistic Targets and Unconventional Reactivity
While the isoquinoline scaffold is well-represented in a variety of biologically active compounds, there remains significant potential for discovering novel mechanistic targets and exploring unconventional reactivity patterns for this compound. nih.govpharmaguideline.com
Future research could focus on:
Identifying Novel Biological Targets: High-throughput screening campaigns coupled with chemoproteomics and other target identification technologies can uncover previously unknown biological targets for this class of compounds.
Investigating Unconventional Reactivity: The hydrazinyl moiety offers a rich platform for exploring unique chemical transformations. researchgate.netacs.orgresearchgate.net For instance, the development of novel catalytic systems could enable selective functionalization of the hydrazinyl group, leading to the synthesis of compounds with unprecedented architectures and properties. The electrophilic reactivity of the isoquinoline ring system can also be further exploited. rsc.org
Developing Photoactivatable Probes: The incorporation of photoresponsive groups into the this compound scaffold could lead to the development of powerful tools for studying biological processes with high spatial and temporal resolution.
Development of Supramolecular Assemblies and Nanoscale Structures
The principles of supramolecular chemistry and nanotechnology offer exciting opportunities for the development of advanced materials and delivery systems based on this compound. The isoquinoline moiety is a known component in the formation of such complex structures. numberanalytics.com
Self-Assembling Systems: By introducing specific recognition motifs, this compound derivatives could be designed to self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers. These materials could find applications in areas like tissue engineering and controlled release.
Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, imparting them with specific biological or material properties. For example, coating gold nanoparticles with a derivative of this compound could enhance their cellular uptake and targeting capabilities.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the isoquinoline and hydrazinyl groups can act as ligands for metal ions, making this compound a potential building block for the construction of novel MOFs with interesting catalytic, sensing, or gas storage properties.
Multicomponent Reactions and Combinatorial Chemistry for Library Generation
Multicomponent reactions (MCRs) and combinatorial chemistry are powerful strategies for the rapid generation of large and diverse libraries of chemical compounds. nih.govacs.orgresearchgate.netresearchgate.net These approaches are particularly well-suited for exploring the chemical space around the this compound scaffold.
Multicomponent Reactions: MCRs involve the reaction of three or more starting materials in a single step to form a complex product. harvard.edubohrium.com Designing MCRs that incorporate a this compound precursor would allow for the efficient synthesis of a wide range of derivatives with diverse substituents. organic-chemistry.orgthieme-connect.de
Combinatorial Chemistry: Combinatorial chemistry techniques, particularly solid-phase synthesis, can be used to create large libraries of this compound analogs. google.comresearchgate.netacs.org By attaching the isoquinoline core to a solid support, a series of chemical transformations can be performed in a parallel and automated fashion, leading to the generation of thousands of unique compounds for high-throughput screening.
A representative combinatorial library synthesis of this compound derivatives is outlined below:
| Building Block | R1 | R2 | R3 |
| A | -H | -CH3 | -Ph |
| B | -Cl | -F | -Br |
| C | -OH | -OCH3 | -NH2 |
By combining these building blocks in a systematic manner, a diverse library of compounds can be synthesized and screened for desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
